molecular formula C22H28N2O6 B14418687 Glycine, N,N'-1,2-ethanediylbis(N-((2-hydroxyphenyl)methyl)-, dimethyl ester CAS No. 85120-52-1

Glycine, N,N'-1,2-ethanediylbis(N-((2-hydroxyphenyl)methyl)-, dimethyl ester

Cat. No.: B14418687
CAS No.: 85120-52-1
M. Wt: 416.5 g/mol
InChI Key: ACHBABDQYBLQLC-UHFFFAOYSA-N
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Description

Glycine, N,N’-1,2-ethanediylbis(N-((2-hydroxyphenyl)methyl)-, dimethyl ester: is a complex organic compound with the molecular formula C22H28N2O6 and a molecular weight of 416.52 . This compound is known for its unique structure, which includes glycine residues linked by an ethanediyl bridge and substituted with hydroxyphenylmethyl groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N,N’-1,2-ethanediylbis(N-((2-hydroxyphenyl)methyl)-, dimethyl ester typically involves the reaction of glycine derivatives with ethanediyl bis(chloromethyl) ether in the presence of a base. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or tetrahydrofuran.

    Base: Bases such as triethylamine or sodium hydroxide are used to facilitate the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Purification: The product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Glycine, N,N’-1,2-ethanediylbis(N-((2-hydroxyphenyl)methyl)-, dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy groups can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Glycine, N,N’-1,2-ethanediylbis(N-((2-hydroxyphenyl)methyl)-, dimethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Glycine, N,N’-1,2-ethanediylbis(N-((2-hydroxyphenyl)methyl)-, dimethyl ester involves its interaction with specific molecular targets and pathways. The hydroxyphenyl groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. The ethanediyl bridge provides structural rigidity, enhancing its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Glycine, N,N’-1,2-ethanediylbis(N-((4-chloro-2-hydroxyphenyl)methyl)-, dimethyl ester: Similar structure but with a chloro substitution.

    Glycine, N,N’-1,2-ethanediylbis(N-((2-hydroxyphenyl)methyl)-, monohydrochloride: Similar structure but in the hydrochloride form.

Uniqueness

Glycine, N,N’-1,2-ethanediylbis(N-((2-hydroxyphenyl)methyl)-, dimethyl ester is unique due to its specific substitution pattern and the presence of hydroxyphenyl groups, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

85120-52-1

Molecular Formula

C22H28N2O6

Molecular Weight

416.5 g/mol

IUPAC Name

methyl 2-[(2-hydroxyphenyl)methyl-[2-[(2-hydroxyphenyl)methyl-(2-methoxy-2-oxoethyl)amino]ethyl]amino]acetate

InChI

InChI=1S/C22H28N2O6/c1-29-21(27)15-23(13-17-7-3-5-9-19(17)25)11-12-24(16-22(28)30-2)14-18-8-4-6-10-20(18)26/h3-10,25-26H,11-16H2,1-2H3

InChI Key

ACHBABDQYBLQLC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN(CCN(CC1=CC=CC=C1O)CC(=O)OC)CC2=CC=CC=C2O

Origin of Product

United States

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